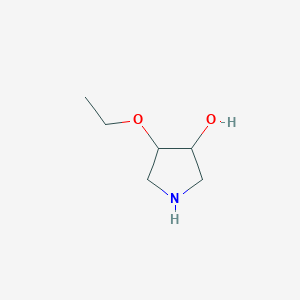

4-Ethoxypyrrolidin-3-ol

説明

4-Ethoxypyrrolidin-3-ol is a chemical compound with the formula C6H13NO2 and a molecular weight of 131.17 . It’s a member of the pyrrolidine class of compounds, which are five-membered nitrogen-containing heterocycles .

Synthesis Analysis

While there isn’t specific information available on the synthesis of this compound, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . For instance, one study mentions the synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives .Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle. The structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用

Regio- and Stereoselective Synthesis

4-Ethoxypyrrolidin-3-ol has been utilized in the regio- and stereoselective synthesis of polysubstituted 5-hydroxypyrrolidin-2-ones and 6-hydroxyhexahydro-4H-furo[2,3-c]pyrrol-4-ones. This process involves the reduction of 3-alkoxysuccinimides using NaBH4 at low temperatures and short reaction times, yielding products with up to 77% efficiency. The stereoselectivity of the products is notably influenced by the alkoxy and the N-moiety in the starting succinimide (da Silva et al., 2020).

Synthesis of 3-Ethoxypyrrolidine-2,5-Diones

Additionally, this compound has been used in synthesizing a new series of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro(2,3-c)pyrrole-4,6(5H)-diones derivatives. These compounds are produced via the direct cyclization of two β-cyanocarboxylic acids with primary amines and amino alcohols, characterized by short reaction times and good yields (Zanatta et al., 2012).

Biological and Medicinal Applications

DNA Binding and Photocleavage

New silicon phthalocyanines synthesized using derivatives of this compound have demonstrated efficient DNA binding activity. These compounds, when quaternized, exhibit a quenching effect on the fluorescence intensity of SYBR Gold-DNA complex, indicating their potential as DNA-targeting photodynamic therapy (PDT) agents. Their ability to induce photocleavage of CT-DNA has been confirmed through gel electrophoresis, highlighting their role in targeted cancer therapy and DNA structural studies (Uslan & Sesalan, 2013).

Novel Synthesis Methods and Chemical Properties

Enantioselective Synthesis

The compound has been pivotal in the enantioselective synthesis of 3,3-Difluoropyrrolidin-4-ol, a significant building block in medicinal chemistry. Innovative methods have been developed to efficiently assemble the pyrrolidine ring and introduce chirality, demonstrating the compound's versatility and potential in advanced organic synthesis (Si et al., 2016).

Stereoselectivity in Chemical Reactions

In the realm of chemical reactions, this compound has been involved in studies highlighting unanticipated stereoselectivity, particularly in the reaction of primaquine alpha-aminoamides with substituted benzaldehydes. These findings are crucial for understanding the reaction mechanisms and designing stereoselective synthetic routes in organic chemistry (Ferraz et al., 2007).

Safety and Hazards

特性

IUPAC Name |

4-ethoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-9-6-4-7-3-5(6)8/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAKLBALOCSJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

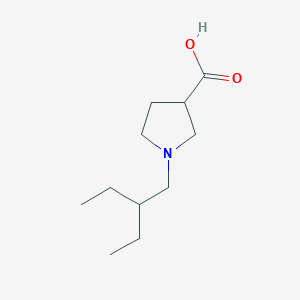

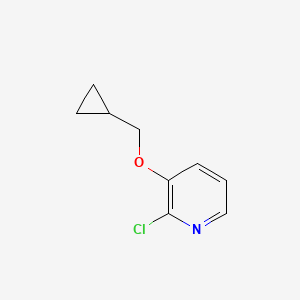

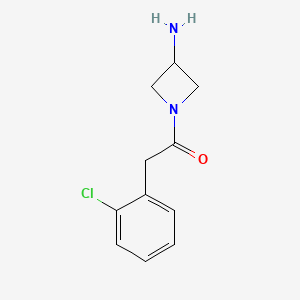

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466447.png)

![1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466449.png)

![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466453.png)

![3-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466456.png)

![2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466458.png)

![1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466460.png)

![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466463.png)

![1-{[(3-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466467.png)

![1-{[(3-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466468.png)

![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466469.png)